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Compound of Interest

Compound Name: 9,10-Dinitroanthracene

Cat. No.: B1595615 Get Quote

An in-depth analysis of the Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic

Resonance (NMR) spectroscopic properties of 9,10-Dinitroanthracene.

This technical guide provides a comprehensive overview of the spectroscopic analysis of 9,10-
Dinitroanthracene, a nitrated polycyclic aromatic hydrocarbon of significant interest in various

fields of chemical research. The document details the methodologies for obtaining UV-Vis, IR,

and NMR spectra and presents the available spectral data in a structured format for

researchers, scientists, and professionals in drug development.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of 9,10-Dinitroanthracene reveals the electronic transitions within the

molecule. Due to its low solubility in common spectroscopic solvents like ethanol, a mixture of

chloroform and ethanol is utilized to obtain the spectrum. The analysis of the UV-Vis spectrum

provides insights into the conjugation and electronic environment of the anthracene core as

influenced by the two nitro groups at the 9 and 10 positions.

Table 1: UV-Vis Spectral Data for 9,10-Dinitroanthracene

Wavelength (λmax, nm) Solvent System

263 Chloroform-Ethanol

392 Chloroform-Ethanol
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Infrared (IR) Spectroscopy
The infrared spectrum of 9,10-Dinitroanthracene is characterized by the vibrational

frequencies of its functional groups. Of particular importance are the symmetric and

asymmetric stretching vibrations of the nitro groups (-NO₂), which are sensitive to their

electronic environment and steric hindrance.

Table 2: Key IR Vibrational Frequencies for 9,10-Dinitroanthracene

Vibrational Mode Frequency (cm⁻¹) State

NO₂ Symmetrical Stretch 1367 Solid State

Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the symmetrical nature of 9,10-Dinitroanthracene (C₁₄H₈N₂O₄), the ¹H and ¹³C NMR

spectra are expected to be relatively simple. The molecule possesses two sets of equivalent

aromatic protons and carbons.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 9,10-Dinitroanthracene would be expected to show two multiplets

corresponding to the α- and β-protons on the anthracene ring system. The chemical shifts are

influenced by the electron-withdrawing nature of the nitro groups.

Table 3: Predicted ¹H NMR Chemical Shifts for 9,10-Dinitroanthracene

Proton
Predicted Chemical Shift
(δ, ppm)

Multiplicity

H-1, H-4, H-5, H-8 ~8.4 Multiplet

H-2, H-3, H-6, H-7 ~7.8 Multiplet

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 9,10-Dinitroanthracene is predicted to exhibit three signals for the

carbon atoms of the anthracene skeleton, in addition to the signal for the carbons bearing the
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nitro groups.

Table 4: Predicted ¹³C NMR Chemical Shifts for 9,10-Dinitroanthracene

Carbon Predicted Chemical Shift (δ, ppm)

C-9, C-10 ~145

C-1, C-4, C-5, C-8 ~129

C-2, C-3, C-6, C-7 ~128

C-4a, C-8a, C-9a, C-10a ~125

Experimental Protocols
Detailed methodologies for the spectroscopic analysis of 9,10-Dinitroanthracene are provided

below. These protocols can be adapted for similar aromatic nitro compounds.

UV-Vis Spectroscopy Protocol
Sample Preparation: Prepare a dilute solution of 9,10-Dinitroanthracene in a chloroform-

ethanol mixture. The concentration should be adjusted to yield an absorbance in the range of

0.1 - 1.0 AU.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

Baseline Correction: Record a baseline spectrum using a cuvette filled with the chloroform-

ethanol solvent mixture.

Sample Measurement: Record the UV-Vis spectrum of the sample solution from 200 to 800

nm.

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Infrared (IR) Spectroscopy Protocol (Solid State)
Sample Preparation (KBr Pellet Method):
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Thoroughly grind 1-2 mg of 9,10-Dinitroanthracene with approximately 100-200 mg of

dry potassium bromide (KBr) powder in an agate mortar.

Transfer the mixture to a pellet press and apply pressure to form a transparent pellet.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Background Spectrum: Record a background spectrum of the empty sample compartment.

Sample Measurement: Place the KBr pellet in the sample holder and record the IR spectrum,

typically in the range of 4000 to 400 cm⁻¹.

Data Analysis: Identify the characteristic vibrational frequencies and assign them to the

corresponding functional groups.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of 9,10-Dinitroanthracene in a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Tune and shim the spectrometer.

Acquire the ¹H NMR spectrum with an appropriate number of scans.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

Acquire the proton-decoupled ¹³C NMR spectrum.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Reference the spectrum to the solvent peak.
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Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline

correction) and determine the chemical shifts, multiplicities, and coupling constants.

Logical Relationships and Workflows
The following diagrams illustrate the logical workflow for the complete spectroscopic

characterization of 9,10-Dinitroanthracene.
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Fig. 1: Workflow for the spectroscopic characterization of 9,10-Dinitroanthracene.
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Fig. 2: Detailed workflow for NMR spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 9,10-Dinitroanthracene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1595615#spectroscopic-analysis-of-9-10-
dinitroanthracene-uv-vis-ir-nmr]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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